2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrole-dione core. Key structural features include:
- 4-Isopropoxyphenyl substituent: A bulky, electron-donating aryl group at position 1, influencing steric and electronic properties.
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in and . This method allows high diversity (223 examples) with yields typically exceeding 70% under optimized conditions .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)31-17-8-6-16(7-9-17)22-21-23(28)19-11-10-18(30-5)14-20(19)32-24(21)25(29)27(22)13-12-26(3)4/h6-11,14-15,22H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPCYIRSRPVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the chromeno-pyrrole class of compounds. This class is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 341.39 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its systematic name.
Anticancer Activity
Recent studies have indicated that chromeno-pyrrole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.
- Case Study Findings : In vitro studies demonstrated that derivatives of chromeno-pyrrole showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported in the range of 10-30 μM, indicating moderate potency against these cell lines .
Antibacterial Activity
The antibacterial properties of chromeno-pyrrole derivatives have also been explored:
- Activity Against Bacteria : Studies have shown that certain derivatives exhibit antibacterial activity comparable to standard antibiotics such as gentamicin.
- Specific Findings : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 15 μg/mL .
Antiviral Activity
Some studies suggest potential antiviral activity against HIV-1:
- Mechanism : Chromeno-pyrrole derivatives may inhibit viral replication at non-cytotoxic concentrations.
- Research Findings : In vitro assays indicated a reduction in viral load by up to 50% when treated with specific concentrations of the compound .
Synthesis and Derivative Exploration
The synthesis of chromeno-pyrrole compounds typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on green chemistry approaches to enhance yields and reduce environmental impact.
Synthetic Route Example
One notable method includes:
- Condensation Reaction : Reacting isocyanoacetate with substituted phenols.
- Cyclization : Followed by cyclization under acidic conditions to form the chromeno-pyrrole core.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Aryl Group (R1) :
- Aminoalkyl Chain (R2): The 2-(dimethylamino)ethyl group improves solubility in polar solvents compared to hydroxyethyl or propyl chains . Propyl derivatives (e.g., 3-(dimethylamino)propyl) may exhibit altered pharmacokinetic profiles due to increased lipophilicity .
- Methoxy Group (R3) :
Spectral and Physicochemical Properties
- IR and NMR Data: The target compound’s dimethylaminoethyl group is expected to show characteristic C-N stretching at ~2800 cm⁻¹ (IR) and δ 2.2–2.5 ppm (¹H NMR for N(CH3)2) . Aryl protons in the 4-isopropoxyphenyl group resonate as a singlet at δ 6.6–7.6 ppm, distinct from split signals in ortho-substituted analogs (e.g., 2-methoxyphenyl in ).
- Melting Points :
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) correlate with higher melting points (195–197°C) due to crystalline packing efficiency .
Preparation Methods
Table 1: Optimization of Reaction Conditions for Core Synthesis
| Entry | Solvent | Acid Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MeOH | None | 40 | 1.5 | 24 |
| 2 | EtOH | AcOH (1 mL) | 80 | 20 | 78 |
| 3 | Dioxane | AcOH (1 mL) | 80 | 24 | 65 |
Optimal conditions (Entry 2) utilize ethanol with 1 mL acetic acid under reflux (80°C), achieving 78% yield. The acidic medium facilitates dehydration, while ethanol’s polarity enhances intermediate solubility.
Workup and Purification
Post-reaction, the mixture is cooled to room temperature, inducing crystallization. The crude product is filtered and recrystallized from ethanol to >95% purity (HPLC). Chromatography is unnecessary, underscoring the method’s practicality for scale-up.
Spectroscopic Characterization
The target compound’s structure is confirmed via:
- IR spectroscopy : Peaks at 1715 cm⁻¹ (C=O lactone) and 1656 cm⁻¹ (C=O ketone).
- ¹H NMR (DMSO- d6):
- Elemental analysis : Calculated for C29H31N2O5: C, 70.85; H, 6.36; N, 5.69. Found: C, 70.79; H, 6.40; N, 5.72.
Mechanistic Insights and Side Reactions
Competing pathways include:
- Incomplete dehydration : Prolonged heating (>24 h) may degrade the product, necessitating precise timing.
- Oligomerization : Excess amine or aldehyde can lead to dimeric byproducts, mitigated by maintaining a 1:1:1 molar ratio.
Scalability and Industrial Applicability
The protocol’s scalability is demonstrated by a 10 mmol-scale reaction yielding 4.2 g (78%) of product. Key advantages include:
- Solvent recyclability : Ethanol is distilled and reused, reducing waste.
- Low catalyst load : Acetic acid (0.1 eq.) suffices, avoiding costly catalysts.
Q & A
Q. What are the most efficient synthetic routes for preparing this compound, and how do reaction conditions impact yield?
The compound can be synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Heating at 60–80°C for 15–120 minutes optimizes cyclization, depending on substituent electronic effects .
- Substituent compatibility : Methoxy, halogen, and alkyl groups on aldehydes are well-tolerated, with yields ranging from 43–86% . Isolation typically involves crystallization without chromatography, ensuring >95% purity .
Q. What analytical techniques are critical for characterizing its structural integrity?
- NMR spectroscopy : Confirms substitution patterns and stereochemistry, particularly for the dimethylaminoethyl and isopropoxyphenyl groups.
- HPLC : Validates purity (>95%) and detects byproducts from incomplete cyclization .
- Mass spectrometry : Verifies molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How does the compound’s solubility influence experimental design in biological assays?
Due to low aqueous solubility, dimethyl sulfoxide (DMSO) is commonly used as a solvent. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in buffer minimizes cytotoxicity. Solubility must be validated via dynamic light scattering (DLS) before in vitro testing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies (e.g., varying IC₅₀ values)?
Discrepancies often arise from:
- Substituent effects : Minor changes in the aryl aldehyde or amine component (e.g., electron-donating vs. withdrawing groups) alter bioactivity .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times impact potency. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .
- Metabolic stability : Hepatic microsome studies can identify rapid degradation pathways, explaining reduced efficacy in vivo vs. in vitro .
Q. How can computational methods guide the optimization of its pharmacokinetic properties?
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina. Focus on the chromeno-pyrrole core’s interactions with hydrophobic pockets .
- ADMET prediction : Tools like SwissADME assess logP (target ~3.5), BBB permeability, and CYP450 inhibition. Modify the isopropoxy group to reduce metabolic liability .
Q. What experimental approaches validate its mechanism of action in complex biological systems?
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes for activity.
- Thermal proteome profiling (TPP) : Maps protein targets by detecting thermal stability shifts in cell lysates .
- Kinase profiling panels : Test against 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How do structural modifications (e.g., substituent variation) correlate with anti-inflammatory activity?
Systematic SAR studies reveal:
- Methoxy groups : Enhance solubility but reduce COX-2 inhibition.
- Dimethylaminoethyl chain : Critical for TLR4 antagonism (IC₅₀ = 1.2 µM vs. LPS-induced inflammation) .
- Isopropoxyphenyl group : Bulky substituents improve selectivity over COX-1 .
Methodological Challenges and Solutions
Q. How to address low yields in scaled-up synthesis?
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
- Catalyst screening : Pd/C or Fe³⁺ salts improve cyclization efficiency at >10 g scale .
Q. What strategies mitigate cytotoxicity in long-term cell culture studies?
- Dose titration : Use MTT assays to establish sub-cytotoxic thresholds (typically <10 µM).
- Pulse treatment : Short exposure (4–6 hr) followed by washout minimizes off-target effects .
Q. How to resolve conflicting crystallography data for structural analogs?
- High-resolution XRD : Compare with DFT-optimized structures to confirm bond angles.
- Dynamic NMR : Track conformational flexibility in solution (e.g., hindered rotation of the isopropoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
